molecular formula C18H15Cl2N3O2S B252264 N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide

N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide

Cat. No. B252264
M. Wt: 408.3 g/mol
InChI Key: CEEHBKUTSHRYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer therapy. DMXAA was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate the mechanism of action and potential applications of DMXAA in cancer treatment.

Mechanism of Action

The mechanism of action of N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide is complex and involves the activation of several pathways in the immune system. N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide has been shown to activate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the immune response against tumors. N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide also inhibits the formation of new blood vessels by inducing the production of factors that promote blood vessel regression.
Biochemical and Physiological Effects:
N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide has been shown to have several biochemical and physiological effects in preclinical studies. N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide induces the production of cytokines such as TNF-α and IFN-α, which are involved in the immune response against tumors. N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide also inhibits the formation of new blood vessels by inducing the production of factors that promote blood vessel regression. In addition, N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide has been shown to induce tumor cell death by activating the immune system.

Advantages and Limitations for Lab Experiments

N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide has several advantages for lab experiments, including its potent anti-tumor activity and ability to activate the immune system. However, N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide has several limitations, including its complex synthesis method and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide. One area of research is the development of more efficient synthesis methods for N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide. Another area of research is the investigation of potential combination therapies with N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide and other anti-cancer agents. Additionally, there is a need for further preclinical and clinical studies to investigate the safety and efficacy of N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide in cancer therapy.
Conclusion:
N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide is a small molecule that has been extensively studied for its potential use in cancer therapy. N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide has potent anti-tumor activity and induces tumor cell death by activating the immune system and inhibiting the formation of new blood vessels. While N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide has several advantages for lab experiments, it also has limitations such as its complex synthesis method and potential toxicity at high doses. Further research is needed to investigate the safety and efficacy of N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide in cancer therapy and to develop more efficient synthesis methods.

Synthesis Methods

N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide can be synthesized using a multi-step process that involves the reaction of various chemicals such as 3,6-dichlorothiophene-2-carboxylic acid, ethylenediamine, and 6-methyl-2-nicotinoyl chloride. The synthesis of N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide has been extensively studied for its potential use in cancer therapy. Several preclinical studies have shown that N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide has potent anti-tumor activity in various cancer models, including colon, lung, and breast cancer. N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide has been shown to induce tumor cell death by activating the immune system and inhibiting the formation of new blood vessels that are necessary for tumor growth.

properties

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

N-[2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H15Cl2N3O2S/c1-10-2-3-11(9-23-10)17(24)21-6-7-22-18(25)16-15(20)13-5-4-12(19)8-14(13)26-16/h2-5,8-9H,6-7H2,1H3,(H,21,24)(H,22,25)

InChI Key

CEEHBKUTSHRYFU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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